molecular formula C19H27FN2O6S B3971129 1'-[(4-fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine oxalate

1'-[(4-fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine oxalate

Cat. No. B3971129
M. Wt: 430.5 g/mol
InChI Key: WQDMEEDGWGIHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine oxalate, also known as F127, is a chemical compound that has been studied for its potential use as a pharmaceutical agent.

Mechanism of Action

The exact mechanism of action of 1'-[(4-fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine oxalate is not fully understood, but it is believed to act on the central nervous system to produce its analgesic effects. This compound has been shown to bind to the mu-opioid receptor, which is involved in pain regulation, and may also modulate the activity of other neurotransmitter systems.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesia in animal models of pain, and its effects are comparable to those of other opioids. It has also been shown to have a low potential for abuse and dependence, which makes it an attractive candidate for pain management. This compound has been shown to have minimal effects on respiratory function, which is a common side effect of other opioids.

Advantages and Limitations for Lab Experiments

One advantage of 1'-[(4-fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine oxalate is its high solubility in water, which makes it easy to work with in laboratory experiments. Its low potential for abuse and dependence also makes it a safer alternative to other opioids in animal studies. However, this compound is still a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics.

Future Directions

Future research on 1'-[(4-fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine oxalate could focus on its potential use in drug delivery systems, as well as its mechanism of action and effects on different neurotransmitter systems. Additionally, more studies are needed to fully understand the safety and efficacy of this compound in animal models of pain.

Scientific Research Applications

1'-[(4-fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine oxalate has been studied for its potential use as a pharmaceutical agent in a variety of applications. It has been shown to have analgesic properties and has been studied for its use in pain management. This compound has also been studied for its potential use in drug delivery systems, as it can form micelles in aqueous solutions, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability.

properties

IUPAC Name

1-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2S.C2H2O4/c1-14-6-10-19(11-7-14)16-8-12-20(13-9-16)23(21,22)17-4-2-15(18)3-5-17;3-1(4)2(5)6/h2-5,14,16H,6-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDMEEDGWGIHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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